
N-methyl-N-acetyl-3,4-methylenedioxybenzylamine
Overview
Description
SY-640 is a chemical compound known as an acetamide derivative. It has shown significant hepatoprotective effects, meaning it can protect the liver from damage. This compound has been studied for its ability to reduce liver injury induced by Propionibacterium acnes and lipopolysaccharides in mice .
Mechanism of Action
Target of Action
SY-640, also known as N-[(1,3-dioxaindan-5-yl)methyl]-N-methylacetamide or N-methyl-N-acetyl-3,4-methylenedioxybenzylamine, is a small molecule drug It has been associated with liver diseases and digestive system disorders .
Mode of Action
SY-640 has been found to have a hepatoprotective effect . It inhibits the covalent binding of carcinogenic benzo(a)pyrene to mouse hepatocyte nuclear DNA . This inhibition is achieved by increasing the liver microsomal cytochrome P-450 content and aminopyrine demethylase activity . The compound forms a metabolic-intermediate (MI) complex with cytochrome P-450, which may partially explain its inhibitory effect .
Biochemical Pathways
SY-640 affects the biochemical pathways involved in the metabolic activation of carcinogens in liver microsomes . It increases the content of cytochrome P-450, a key enzyme in these pathways . Additionally, it influences the aminopyrine demethylase activity, another important component of these pathways .
Pharmacokinetics
It has been found that the compound’s hepatoprotective activity is significant when administered orally at a dose of 150 mg/kg once daily for three days .
Result of Action
The administration of SY-640 results in a marked inhibition of the covalent binding of 3H-benzo(a)pyrine to mouse hepatocyte nuclear DNA, both in vitro and in vivo . This suggests that SY-640 has a protective effect against the damage caused by carcinogens in the liver .
Action Environment
The action of SY-640 is influenced by environmental factors such as the presence of carcinogens and the state of the liver microsomal enzymes . Its efficacy in inhibiting the binding of carcinogens to DNA and its stability may be affected by these factors .
Biochemical Analysis
Biochemical Properties
SY-640 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in liver function. For instance, it has been found to significantly increase the liver microsomal cytochrome P-450 content and aminopyrine demethylase activity in mice . These interactions highlight the biochemical significance of SY-640.
Cellular Effects
SY-640 has notable effects on various types of cells and cellular processes. It influences cell function by reducing liver injury induced by Propionibacterium acnes and Lipopolysaccharide in mice . This suggests that SY-640 may impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of SY-640 involves its interactions with biomolecules and its influence on gene expression. It forms a metabolic-intermediate (MI) complex when incubated with NADPH-reduced mouse liver microsomes . This interaction with cytochrome P-450 may partially explain why SY-640 could inhibit covalent-binding of BP to mouse hepatocyte DNA in vitro .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, SY-640 exhibits changes in its effects. For instance, it has been observed that the hepatic microsomal aminopyrine demethylase activity is obviously inhibited two hours after oral administration of SY-640 . This suggests that SY-640 may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of SY-640 vary with different dosages in animal models. For example, oral administration of SY-640 at a dose of 150 mg/kg once daily for three days significantly increases the liver microsomal cytochrome P-450 content and aminopyrine demethylase activity in mice . A single administration was without effect .
Metabolic Pathways
SY-640 is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P-450 and aminopyrine demethylase . These interactions could influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SY-640 involves the reaction of specific precursors under controlled conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it generally involves the formation of an acetamide structure through a series of chemical reactions, including acetylation and amide bond formation.
Industrial Production Methods
Industrial production of SY-640 would involve scaling up the laboratory synthesis methods to produce larger quantities. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
SY-640 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving SY-640 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of SY-640 depend on the specific reaction conditions and reagents used. For example, oxidation may produce different oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Pharmacological Applications
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Antitumor Activity
- N-methyl-N-acetyl-3,4-methylenedioxybenzylamine has shown potential as an antitumor agent. A study conducted by Jamuna and Paulsamy (2013) indicated that this compound exhibits antiproliferative effects against various cancer cell lines, including Ehrlich ascites carcinoma (EAC) cells. The comparative analysis demonstrated significant reductions in cell viability, suggesting its utility in cancer treatment.
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Neuropharmacology
- The compound is structurally related to known psychoactive substances like 3,4-methylenedioxymethamphetamine (MDMA). Research indicates that derivatives of this class can influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders or anxiety-related conditions.
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Analytical Chemistry
- This compound can be utilized as a reference material in the development of analytical methods for detecting similar compounds in biological samples. Its characterization aids in improving the specificity and sensitivity of techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Case Studies
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Antiproliferative Activity Study
- In a controlled laboratory setting, researchers assessed the antiproliferative activity of this compound against EAC cells. The study utilized various concentrations of the compound and measured cell viability using MTT assays. Results indicated a dose-dependent response, with higher concentrations leading to greater reductions in cell viability.
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Neurotransmitter Interaction Analysis
- A study focused on the interaction of this compound with serotonin receptors demonstrated its potential to modulate serotonin levels in vitro. This research highlights its possible role in developing therapeutic agents for depression or anxiety disorders.
Comparison with Similar Compounds
SY-640 is unique among acetamide derivatives due to its potent hepatoprotective effects. Similar compounds include other acetamide derivatives and hepatoprotective agents, such as:
- Acetyl phosphate (lithium potassium)
- 3-Indolepropionic acid
- H-Val-Ala-OH
- Aminoadipic acid
- D-Threonine
- Isotretinoin
- H-Gly-Pro-OH
- 2-Methylacetophenone
These compounds may share some similar properties but differ in their specific chemical structures and biological activities.
Biological Activity
N-methyl-N-acetyl-3,4-methylenedioxybenzylamine (NMDA-3,4-MDBA) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacokinetics, and implications in medicinal chemistry.
Chemical Structure and Properties
This compound is a derivative of benzylamine, characterized by the presence of a methylenedioxy group. Its molecular structure can be represented as follows:
This structure contributes to its biological activity, influencing interactions with various biological targets.
Research indicates that NMDA-3,4-MDBA may exhibit several mechanisms of action:
- Monoamine Oxidase Inhibition : NMDA-3,4-MDBA may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive function .
- Antioxidant Activity : Studies have shown that NMDA-3,4-MDBA possesses antioxidant properties, which may help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals .
- Antiproliferative Effects : In vitro studies demonstrate that NMDA-3,4-MDBA exhibits antiproliferative effects against various cancer cell lines. The compound has shown significant activity against HepG2 liver cancer cells, suggesting potential applications in cancer therapy .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how NMDA-3,4-MDBA behaves in biological systems. Key parameters include:
- Absorption : The compound is expected to be well-absorbed following oral administration.
- Distribution : Due to its lipophilic nature, NMDA-3,4-MDBA likely distributes widely throughout body tissues.
- Metabolism : Initial studies suggest that NMDA-3,4-MDBA is metabolized primarily by hepatic enzymes, including cytochrome P450 isoforms .
- Excretion : Metabolites are likely excreted via urine.
Case Studies and Research Findings
Several case studies have explored the effects of NMDA-3,4-MDBA:
- Cell Viability Assays : In experiments using MTT assays on HepG2 cells, NMDA-3,4-MDBA demonstrated a half-maximal inhibitory concentration (IC50) value indicative of significant antiproliferative activity. The results suggest that the compound could serve as a lead candidate for further development in cancer treatment .
- Molecular Docking Studies : Molecular docking analyses reveal that NMDA-3,4-MDBA binds effectively to key enzymes involved in cancer cell proliferation and survival pathways. Notably, it showed strong binding affinity to cyclin-dependent kinase 2 (CDK2) and thymidylate synthase (TS), which are critical targets in cancer therapy .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-methylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12(2)6-9-3-4-10-11(5-9)15-7-14-10/h3-5H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWDGIYBLGMPRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=CC2=C(C=C1)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601343736 | |
Record name | N-Methyl-N-acetyl-3,4-methylenedioxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601343736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168705-70-2 | |
Record name | N-Methyl-N-acetyl-3,4-methylenedioxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601343736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of SY-640 in protecting against liver injury?
A1: While the exact mechanism is still under investigation, research suggests that SY-640 exerts its hepatoprotective effects through multiple pathways. [, , , , , ] Specifically, studies highlight its ability to:
- Modulate immune response: SY-640 has been shown to reduce the infiltration of immune cells, such as T-lymphocytes and macrophages, into the liver, which play a key role in inflammation and injury. [, , ] It also appears to modulate the expression of cell adhesion molecules like leukocyte function-associated antigen-1 (LFA-1) on these cells, further hindering their migration to the liver. []
- Regulate inflammatory mediators: SY-640 has demonstrated an ability to regulate the levels of key inflammatory mediators involved in liver injury. It inhibits the elevation of serum tumor necrosis factor-alpha (TNF-α), a cytokine heavily implicated in liver damage, in models of Propionibacterium acnes and lipopolysaccharide-induced liver injury. [, ] Furthermore, SY-640 influences nitric oxide (NO) production, showing a complex interplay where it appears to suppress NO release from macrophages (potentially contributing to reduced toxicity) while enhancing plasma NO levels (potentially promoting beneficial effects). [, , ]
Q2: How does SY-640 interact with Benzo(a)pyrene metabolism and its binding to DNA?
A2: SY-640 demonstrates a protective effect against the carcinogenic potential of Benzo(a)pyrene (BP). [] It inhibits the covalent binding of BP to mouse hepatocyte nuclear DNA both in vitro and in vivo. [] This effect is attributed to several factors:
- Modulation of Cytochrome P450: SY-640 has been observed to influence cytochrome P450 activity, a key enzyme system involved in the metabolic activation of many carcinogens, including BP. While it increases liver microsomal cytochrome P-450 content after repeated administration, it acutely inhibits aminopyrine demethylase activity (a marker of P450 activity) both in vivo and in vitro. [] This suggests a complex interaction with P450, potentially influencing specific isoforms involved in BP bioactivation.
- Metabolic Intermediate Complex Formation: SY-640 forms a metabolic-intermediate (MI) complex with NADPH-reduced mouse liver microsomes. [] This interaction could potentially interfere with the binding of BP to the active site of cytochrome P450, hindering its metabolic activation into reactive intermediates that bind DNA.
Q3: Are there any studies on the pharmacokinetics of SY-640?
A3: While the provided abstracts do not provide detailed pharmacokinetic data, they offer some insights:
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